- Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with EpoxidesJournal of Organic Chemistry, 2022, 87(24), 16820-16828,
Cas no 92-07-9 (3,5-Diphenylpyridine)

3,5-Diphenylpyridine structure
Nome do Produto:3,5-Diphenylpyridine
3,5-Diphenylpyridine Propriedades químicas e físicas
Nomes e Identificadores
-
- 3,5-Diphenylpyridine
- Pyridine, 3,5-diphenyl-
- 3,5-Diphenyl-pyridin
- 3,5-Diphenyl-pyridine
- 3,5-Phenylpyridin
- EINECS 202-123-7
- Pyridine,3,5-diphenyl
- 3,5-Diphenylpyridine (ACI)
- Pyridine,3,5-diphenyl-
- CHEMBL69058
- CS-0156449
- VCJOMHSIIOWCPQ-UHFFFAOYSA-N
- 92-07-9
- Z3235032463
- AS-75977
- D95063
- AKOS016009495
- FT-0727013
- MFCD04114211
- DTXSID30238814
- SCHEMBL722248
- 3,5-DIPHENYL PYRIDINE
- DB-081318
- NS00039431
-
- MDL: MFCD04114211
- Inchi: 1S/C17H13N/c1-3-7-14(8-4-1)16-11-17(13-18-12-16)15-9-5-2-6-10-15/h1-13H
- Chave InChI: VCJOMHSIIOWCPQ-UHFFFAOYSA-N
- SMILES: N1C=C(C2C=CC=CC=2)C=C(C=1)C1C=CC=CC=1
Propriedades Computadas
- Massa Exacta: 231.10500
- Massa monoisotópica: 231.105
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 2
- Complexidade: 214
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 12.9A^2
- XLogP3: 4.1
Propriedades Experimentais
- Densidade: 1.084
- Ponto de ebulição: 395.6°C at 760 mmHg
- Ponto de Flash: 175.3°C
- Índice de Refracção: 1.605
- PSA: 12.89000
- LogP: 4.41560
3,5-Diphenylpyridine Informações de segurança
3,5-Diphenylpyridine Dados aduaneiros
- CÓDIGO SH:2933399090
- Dados aduaneiros:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3,5-Diphenylpyridine Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X38985-1g |
3,5-Diphenylpyridine |
92-07-9 | 95% | 1g |
¥240.0 | 2024-07-18 | |
Alichem | A029190446-1g |
3,5-Diphenylpyridine |
92-07-9 | 95% | 1g |
$400.00 | 2023-08-31 | |
A2B Chem LLC | AH93078-250mg |
3,5-DIPHENYLPYRIDINE |
92-07-9 | 95% | 250mg |
$17.00 | 2024-07-18 | |
Aaron | AR00H0SI-1g |
3,5-Diphenylpyridine |
92-07-9 | 95% | 1g |
$34.00 | 2025-02-11 | |
A2B Chem LLC | AH93078-100mg |
3,5-DIPHENYLPYRIDINE |
92-07-9 | 95% | 100mg |
$8.00 | 2024-07-18 | |
Crysdot LLC | CD11014066-5g |
3,5-Diphenylpyridine |
92-07-9 | 95+% | 5g |
$823 | 2024-07-19 | |
1PlusChem | 1P00H0K6-100mg |
3,5-DIPHENYLPYRIDINE |
92-07-9 | 95% | 100mg |
$8.00 | 2024-04-20 | |
1PlusChem | 1P00H0K6-250mg |
3,5-DIPHENYLPYRIDINE |
92-07-9 | 95% | 250mg |
$18.00 | 2024-04-20 | |
1PlusChem | 1P00H0K6-1g |
3,5-DIPHENYLPYRIDINE |
92-07-9 | 95% | 1g |
$62.00 | 2024-04-20 | |
Ambeed | A473460-5g |
3,5-Diphenylpyridine |
92-07-9 | 95% | 5g |
$312.0 | 2025-03-04 |
3,5-Diphenylpyridine Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Catalysts: Scandium triflate Solvents: 1,4-Dioxane ; 15 min, rt
1.2 Reagents: Ammonia Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; rt; 30 min, rt; rt → 110 °C; 24 h, 110 °C
1.2 Reagents: Ammonia Catalysts: Iron chloride (FeCl3) Solvents: Tetrahydrofuran ; rt; 30 min, rt; rt → 110 °C; 24 h, 110 °C
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Cupric chloride Solvents: Dimethylformamide ; 24 h, 110 °C
1.2 Solvents: Water ; 110 °C
1.2 Solvents: Water ; 110 °C
Referência
- Insight into Copper Catalysis: In Situ Formed Nano Cu2O in Suzuki-Miyaura Cross-Coupling of Aryl/Indolyl BoronatesOrganic Letters, 2017, 19(15), 3974-3977,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 100 °C
1.2 Reagents: Polyaniline Catalysts: Palladium ; 6 h, 100 °C
1.2 Reagents: Polyaniline Catalysts: Palladium ; 6 h, 100 °C
Referência
- Palladium nanoparticles supported on polyaniline nanofibers as a semi-heterogeneous catalyst in waterAngewandte Chemie, 2007, 46(38), 7251-7254,
Synthetic Routes 4
Condições de reacção
Referência
- Alkaline cleavage of (1-phenylsulfonyl-2-pyrazolin-5-yl)methyl ketones and related compoundsTetrahedron, 1975, 31(15), 1677-82,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Acetic acid Catalysts: Iodine Solvents: Dimethyl sulfoxide ; 6 h, 115 °C
Referência
- Molecular Iodine-Mediated Chemoselective Synthesis of Multisubstituted Pyridines through Catabolism and Reconstruction Behavior of Natural Amino AcidsOrganic Letters, 2016, 18(1), 24-27,
Synthetic Routes 6
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-4)-Chloro[2-[1-[(4-methylphenyl)imino-κN]ethyl]ferrocenyl-κC](triphenylpho… Solvents: Ethanol , Water ; 4 h, 90 °C
Referência
- Palladacycle-catalyzed Suzuki-Miyaura reaction of aryl/heteroaryl halides with MIDA boronates in EtOH/H2O or H2ORSC Advances, 2014, 4(68), 36262-36266,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: 1-Hexanamine, N,N′-methanetetraylbis-, homopolymer (composite with palladium) Solvents: 1,4-Dioxane ; 19 h, reflux
Referência
- Synthesis and catalytic activity of a poly(N,N-dialkylcarbodiimide)/palladium nanoparticle composite: a case in the Suzuki coupling reaction using microwave and conventional heatingChemical Communications (Cambridge, 2004, (4), 398-399,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Cupric acetate , Iron chloride (FeCl3) Catalysts: Palladium diacetate , 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Dimethyl sulfoxide , Dimethylformamide ; 16 h, 120 °C
Referência
- Pd-Catalyzed Decarboxylation and Dual C(sp3)-H Functionalization Protocols for the Synthesis of 2,4-DiarylpyridinesJournal of Organic Chemistry, 2019, 84(9), 5005-5020,
Synthetic Routes 10
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine Solvents: Dimethylacetamide ; 12 h, 130 °C
Referência
- Transition-Metal-Free Coupling Reactions: PPh3-Promoted Sonogashira-Type Cross-Couplings of Heteroaryl Halides with Terminal AlkynesChemistrySelect, 2020, 5(15), 4496-4499,
Synthetic Routes 12
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Water , Ceric ammonium nitrate Catalysts: Acetic acid, 2,2,2-trifluoro-, copper(2+) salt (2:1) Solvents: Dimethylformamide ; 12 h, 80 °C
Referência
- Cu-Catalyzed Concise Synthesis of Pyridines and 2-(1H)-Pyridones from Acetaldehydes and Simple Nitrogen DonorsOrganic Letters, 2015, 17(3), 584-587,
Synthetic Routes 14
Synthetic Routes 15
Condições de reacção
1.1 Reagents: Formic acid , Triethylamine Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Dimethylformamide ; 1 h, 60 °C; cooled
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referência
- Synthesis of Trisubstituted Pyridines via Chemoselective Suzuki-Miyaura Coupling of 3,5- and 4,6-Dibromo-2-tosyloxypyridinesAdvanced Synthesis & Catalysis, 2017, 359(1), 107-119,
Synthetic Routes 16
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Xylene ; 20 h, 130 °C
Referência
- Reaction of aryl di-, tri-, or tetrabromides with arylboronic acids or alkenes in the presence of a palladium-tetraphosphine catalystJournal of Organometallic Chemistry, 2004, 689(17), 2786-2798,
Synthetic Routes 17
Synthetic Routes 18
Condições de reacção
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; rt; 12 h, 80 °C
Referência
- Olefin Cyclopropanation by Radical Carbene Transfer Reactions Promoted by Cobalt(II)/Porphyrinates: Active-Metal-Template Synthesis of [2]RotaxanesAngewandte Chemie, 2018, 57(29), 8979-8983,
Synthetic Routes 19
Synthetic Routes 20
Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: Palladium, bis(6-methyl-α,α-diphenyl-2-pyridineethanolato-κN1,κO2)-, compd. with… Solvents: Ethanol ; 7 h, 50 °C
Referência
- The catalytic activity of a novel recyclable alkoxypalladium complex in Suzuki reactionTetrahedron, 2012, 68(40), 8502-8508,
3,5-Diphenylpyridine Raw materials
- 2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- 1,3,2-Dioxaborolane, 2-phenyl-
- 2-phenylacetaldehyde
- Phenylboronic acid
- 3,5-Diiodopyridine
- trans-b-Nitrostyrene
- 3,5-Dichloropyridine
- 4-Methylbenzamide
- 3,5-Dibromopyridine
- Phenylboronic Acid Pinacol Ester
- DL-3-Phenylalanine
3,5-Diphenylpyridine Preparation Products
3,5-Diphenylpyridine Literatura Relacionada
-
Zemin Qin,Ruiqin Zhang,Shenpeng Ying,Yongmin Ma Org. Chem. Front. 2022 9 5624
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Sebastian Reimann,Silvio Parpart,Peter Ehlers,Muhammad Sharif,Anke Spannenberg,Peter Langer Org. Biomol. Chem. 2015 13 6832
-
Ridwan Tobi Ayinla,Mehrdad Shiri,Bo Song,Mahesh Gangishetty,Kun Wang Mater. Chem. Front. 2023 7 3524
-
Sebastian Reimann,Silvio Parpart,Peter Ehlers,Muhammad Sharif,Anke Spannenberg,Peter Langer Org. Biomol. Chem. 2015 13 6832
-
Rulong Yan,Xiaoqiang Zhou,Ming Li,Xiaoni Li,Xing Kang,Xingxing Liu,Xing Huo,Guosheng Huang RSC Adv. 2014 4 50369
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:92-07-9)3,5-Diphenylpyridine

Pureza:99%
Quantidade:5g
Preço ($):281.0